molecular formula C₇H₁₂F₃NO₃ B1147477 (1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt CAS No. 939039-38-0

(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt

Cat. No.: B1147477
CAS No.: 939039-38-0
M. Wt: 215.17
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt, also known as ACPTA, is a synthetic compound that has been studied intensively in recent years due to its potential applications in scientific research. ACPTA has a wide range of uses, from its ability to reduce the viscosity of solutions to its potential as a drug delivery system.

Scientific Research Applications

Enantioselective Synthesis

The compound is used in the enantioselective synthesis of certain β-amino acids, providing a convenient approach to obtain both enantiomers of trans-2-aminocyclohexanecarboxylic acid, a significant building block for helical β-peptides. The process involves cyclization, amide formation with ammonia, and Hofmann-type degradation, showcasing the compound's role in streamlined synthetic routes (Berkessel, Glaubitz, & Lex, 2002).

Catalytic Applications

(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt displays utility in catalytic processes. For instance, it's involved in the carboxylation of alkanes like cyclopentane to carboxylic acids under mild conditions, facilitated by vanadium complexes. The process is notable for its exploration of parameters like catalyst type, oxidizing agent, and CO pressure, contributing to our understanding of efficient carbon-carbon bond formation (Reis et al., 2005).

Structural and Conformational Studies

The compound is integral in studying structural and conformational aspects of molecules. It's highlighted in the context of inhibitors for enzymatic synthesis, with variations in ring size and substituents affecting inhibitory activity. This research provides insights into the structural requirements for enzyme inhibition, important for drug design and understanding metabolic pathways (Coulter et al., 1974).

Analytical Chemistry

In the domain of analytical chemistry, this compound finds application in techniques like gel permeation chromatography. It's used as a solvent for polypeptides, aiding in the separation of peptides based on charge and size, contributing to our capacity for detailed biochemical analysis and protein characterization (Irvine & Shaw, 1986).

Properties

IUPAC Name

(1R,2R)-2-aminocyclopentan-1-ol;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.C2HF3O2/c6-4-2-1-3-5(4)7;3-2(4,5)1(6)7/h4-5,7H,1-3,6H2;(H,6,7)/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBARIQULBYROJ-TYSVMGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.